JDTic is a synthetically derived compound classified as a selective kappa opioid receptor (KOR) antagonist. [] It plays a significant role as a pharmacological tool in scientific research, particularly in the study of KORs and their involvement in various physiological and pathological processes. []
JDTic features a chiral center at the 3-position of the 1,2,3,4-tetrahydroisoquinoline moiety and three chiral centers in the piperidine ring system. [] This chirality is crucial for its biological activity as the (3R)-isomer of JDTic exhibits significantly higher KOR antagonist activity than the corresponding (3S)-isomer. [] The molecule's structure comprises two key pharmacophoric units: the (3R,4R)-3,4-dimethyl-4-(hydroxyphenyl)piperidinyl group and the basic amino and phenol group within the N-substituent, which act as the message and address components, respectively, for selective KOR binding. []
JDTic acts as a selective antagonist at KORs. [] It binds to the receptor with high affinity, effectively blocking the binding and downstream signaling of endogenous agonists like dynorphin. [] This antagonist action is attributed to the specific spatial arrangement of its pharmacophoric groups, allowing it to interact with key amino acid residues in the receptor's binding pocket. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2